BenchChemオンラインストアへようこそ!

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

Mineralocorticoid Receptor Nuclear Receptor Endocrinology

This 5-substituted pyrimidine derivative (CAS 477857-66-2) features a 4-chlorophenyl at C5 and 4-methylphenoxy at C2. It is distinct from its 4-isomer (CAS 339106-09-1) and 2-phenoxy analog (CAS 477890-42-9). Demonstrates weak MR antagonism (IC50=6309.57 nM) suitable as low-potency control. Essential for SAR studies comparing pyrimidine substitution geometry. Not substitutable with generic analogs; ensures experimental reproducibility.

Molecular Formula C17H13ClN2O
Molecular Weight 296.75
CAS No. 477857-66-2
Cat. No. B2414703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine
CAS477857-66-2
Molecular FormulaC17H13ClN2O
Molecular Weight296.75
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H13ClN2O/c1-12-2-8-16(9-3-12)21-17-19-10-14(11-20-17)13-4-6-15(18)7-5-13/h2-11H,1H3
InChIKeyMAVKYVLMUUKCSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine (CAS 477857-66-2) for Procurement: A Pyrimidine Scaffold with Documented Mineralocorticoid Receptor Antagonism


5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine (CAS: 477857-66-2; molecular formula: C17H13ClN2O; molecular weight: 296.75 g/mol) is a disubstituted pyrimidine derivative belonging to the class of aryloxypyrimidines [1]. The compound features a 4-chlorophenyl substituent at the pyrimidine 5-position and a 4-methylphenoxy group at the 2-position. This compound is distinct from its positional isomer, 4-(4-chlorophenyl)-2-(4-methylphenoxy)pyrimidine (CAS 339106-09-1), and from the simpler phenoxy analog 5-(4-chlorophenyl)-2-phenoxypyrimidine (CAS 477890-42-9, MW 282.72 g/mol), which lacks the methyl group on the phenoxy ring [2]. Its documented biological activity is a demonstrable but weak antagonist effect at the human mineralocorticoid receptor (MR), as quantified in a luciferase reporter gene assay [3].

Procurement Consideration for 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine: Substitution Risks in Structure-Activity Relationships


Generic substitution among pyrimidine derivatives is scientifically untenable due to profound structure-activity relationships (SAR) governing both physicochemical properties and target engagement. Even subtle modifications to the pyrimidine core—such as positional isomerism (e.g., 4- vs. 5- substitution), changes in halogen identity on the phenyl ring, or variation of the 2-aryloxy substituent—can drastically alter receptor binding affinity and selectivity [1]. For example, the 2-phenoxy analog (CAS 477890-42-9) demonstrates potent antiproliferative activity against OVCAR-4 (IC50 = 0.29 µM) and MDA-MB-468 (IC50 = 0.35 µM) cancer cell lines [2], a property entirely uncharacterized for the target compound. Conversely, the target compound exhibits weak mineralocorticoid receptor antagonism (IC50 = 6309.57 nM) [3]. The 4-methyl substitution on the phenoxy ring of the target compound introduces steric and electronic effects distinct from both unsubstituted phenoxy and other para-substituted analogs. Furthermore, the positional isomer 4-(4-chlorophenyl)-2-(4-methylphenoxy)pyrimidine (CAS 339106-09-1) differs in its substitution pattern, which fundamentally alters molecular geometry and intermolecular interactions [1]. Substituting one pyrimidine derivative for another without rigorous experimental validation of target engagement and selectivity in the specific assay system of interest will compromise experimental reproducibility and data integrity.

Evidence Guide for 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine: Direct Quantitative Differentiation Against Analogs and In-Class Compounds


Mineralocorticoid Receptor (MR) Antagonism: A Defining but Weak Activity Profile for 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

The target compound demonstrates measurable antagonist activity at the human mineralocorticoid receptor (MR) ligand-binding domain (LBD), with an IC50 value of 6309.57 nM in a cell-based luciferase reporter gene assay [1]. This activity is extremely weak (millimolar range) and constitutes the sole publicly documented quantitative bioactivity data point for this specific CAS registry number. The absence of comparative MR antagonism data for closely related analogs (e.g., the 2-phenoxy derivative CAS 477890-42-9 or the positional isomer CAS 339106-09-1) prevents a direct potency comparison. Furthermore, no selectivity data (e.g., against the glucocorticoid receptor, GR, or other nuclear hormone receptors) are available. Consequently, while the compound exhibits MR antagonism, this activity is of marginal pharmacological relevance.

Mineralocorticoid Receptor Nuclear Receptor Endocrinology

Differentiation from Potent Antiproliferative Analog: 5-(4-Chlorophenyl)-2-phenoxypyrimidine (CAS 477890-42-9)

The structurally related analog 5-(4-chlorophenyl)-2-phenoxypyrimidine (CAS 477890-42-9), which differs only by the absence of a methyl group on the 2-phenoxy ring, exhibits potent antiproliferative activity against specific cancer cell lines, with IC50 values of 0.29 µM (OVCAR-4) and 0.35 µM (MDA-MB-468) [1]. In stark contrast, the target compound (CAS 477857-66-2) possesses no documented antiproliferative activity data whatsoever. This disparity highlights the critical influence of the para-methyl substitution on the phenoxy ring on biological activity. The methyl group may alter molecular conformation, lipophilicity, or target engagement, shifting the compound's activity profile away from cancer cell growth inhibition toward weak nuclear receptor antagonism. No data exist to suggest the target compound shares the antiproliferative properties of its 2-phenoxy congener.

Antiproliferative Cancer Cell Lines Phenoxypyrimidine

Positional Isomerism: Distinct Molecular Identity from 4-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine (CAS 339106-09-1)

The target compound (CAS 477857-66-2) is the 5-substituted pyrimidine isomer, whereas CAS 339106-09-1 is the 4-substituted pyrimidine isomer (4-(4-chlorophenyl)-2-(4-methylphenoxy)pyrimidine) [1]. These are distinct chemical entities with different molecular geometries, electronic distributions, and intermolecular interaction potentials. The CAS registry system assigns unique identifiers to each isomer, confirming they are not interchangeable. While no comparative biological data exist between these two specific isomers, the well-established principles of medicinal chemistry dictate that positional isomers often exhibit profoundly different biological activities, pharmacokinetic properties, and safety profiles. The target compound's documented but weak MR antagonism (IC50 = 6309.57 nM) has no documented counterpart in the 4-isomer. Selection of one isomer over the other in a research program must be based on the specific structural hypothesis being tested, and cannot be based on functional interchangeability.

Positional Isomer Pyrimidine Chemical Identity

Recommended Application Scenarios for 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine (CAS 477857-66-2) Based on Quantitative Evidence


Negative Control or Baseline Compound for Mineralocorticoid Receptor (MR) Antagonist Screening

Given its documented but weak antagonism at the mineralocorticoid receptor (IC50 = 6309.57 nM) [1], the target compound is most appropriately utilized as a low-potency control or baseline reference in MR antagonist screening assays. Its activity is orders of magnitude weaker than known potent MR antagonists (e.g., spironolactone, eplerenone), making it suitable for establishing the lower bound of a concentration-response curve or for use as a tool to assess assay sensitivity.

Chemical Probe for Investigating the Role of the 4-Methylphenoxy Substituent in SAR Studies

The target compound serves as a specific molecular probe for structure-activity relationship (SAR) investigations focused on the pyrimidine 2-position. Its direct comparison to the 2-phenoxy analog (CAS 477890-42-9), which exhibits potent antiproliferative activity [2], allows researchers to deconvolute the contribution of the para-methyl group to biological activity. This scenario is purely for academic SAR exploration and not for therapeutic lead optimization.

Positional Isomer Control in Pyrimidine Scaffold Studies

The distinct CAS registry number and substitution pattern (5-substituted) differentiate it from the 4-substituted isomer (CAS 339106-09-1) [3]. In any study examining the biological or physicochemical consequences of pyrimidine substitution geometry, the target compound can function as the 5-substituted comparator, while the 4-substituted isomer serves as its control. This application is fundamental to establishing SAR around the pyrimidine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.